molecular formula C7H20Cl2N2 B596639 2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride CAS No. 16256-45-4

2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride

Cat. No.: B596639
CAS No.: 16256-45-4
M. Wt: 203.151
InChI Key: KLXHVSBRPVGTDW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
2-Methyl-N1-(1-methylethyl)-1,2-propanediamine dihydrochloride (CAS: 16256-45-4) is a dihydrochloride salt of a substituted 1,2-propanediamine derivative. The compound features a propane backbone with a methyl group on the second carbon and an isopropyl substituent on the first amine (N1) . Its molecular formula is inferred as C₇H₁₈Cl₂N₂, with a molecular weight of approximately 217.14 g/mol. The dihydrochloride form enhances solubility in polar solvents, making it suitable for pharmaceutical and research applications.

Properties

IUPAC Name

2-methyl-1-N-propan-2-ylpropane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2.2ClH/c1-6(2)9-5-7(3,4)8;;/h6,9H,5,8H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXHVSBRPVGTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C)(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Procedure

The primary synthetic route for 2-methyl-N1-(1-methylethyl)-1,2-propanediamine begins with the ammoniation of 2-methyl-2-nitro-1-propanol. In a steel hydrogenation bomb, the nitro alcohol is combined with liquid ammonia in a molar ratio of approximately 10:1 (ammonia to nitro alcohol) and cooled to 35°C using solid carbon dioxide. Raney nickel (11 g per 238 g of nitro alcohol) is introduced as a catalyst, and the mixture is agitated under hydrogen pressure (800–2,000 psi) at 40–75°C until hydrogen absorption ceases. This two-step process—ammoniation followed by hydrogenation—converts the nitro group into a primary amine, yielding the free base form of the diamine.

Optimization and Conditions

Key parameters influencing yield and efficiency include:

ParameterOptimal RangeImpact on Reaction
Temperature40–75°CHigher temperatures accelerate hydrogenation but risk side reactions.
Hydrogen Pressure800–2,000 psiElevated pressure ensures complete reduction of intermediates.
Catalyst Loading4–5 wt% Raney nickelInsufficient catalyst prolongs reaction time.
Ammonia Stoichiometry10:1 (NH₃:nitro alcohol)Excess ammonia drives ammoniation to completion.

The patent example reports a yield of 65–68% for the diamine free base, isolated as an aqueous solution after distillation.

Purification and Salt Formation

Isolation of the Diamine

Post-hydrogenation, the crude diamine forms a constant-boiling mixture with water, necessitating azeotropic distillation for isolation. The aqueous solution is concentrated under reduced pressure, and residual ammonia is removed via neutralization with hydrochloric acid. The free base is typically stored at -20°C to prevent degradation.

Conversion to Dihydrochloride Salt

The diamine is converted to its dihydrochloride salt by treatment with two equivalents of hydrochloric acid. The reaction is exothermic and requires controlled addition to avoid local overheating. After neutralization, the solution is evaporated to dryness, and the residue is recrystallized from ethanol or acetone to yield white crystalline 2-methyl-N1-(1-methylethyl)-1,2-propanediamine dihydrochloride.

Critical Parameters for Salt Formation:

  • HCl Concentration: 12 M hydrochloric acid ensures complete protonation.

  • Solvent System: Ethanol/water mixtures (3:1 v/v) enhance crystal purity.

  • Recrystallization Temperature: 0–4°C minimizes salt solubility, maximizing yield.

Analytical Characterization

Chromatographic Methods

Gas-liquid chromatography (GLC) with pulsed electron capture detection is employed to quantify the diamine and its derivatives. In related methodologies, diamines are derivatized with 4-fluoro-3-nitrobenzotrifluoride to form bis-2-nitro-4-trifluoromethylphenyl adducts, which are separated via thin-layer chromatography (TLC) and analyzed by GLC. Internal standards such as N-ethyl-3-propanediamine dihydrochloride are used to calibrate responses, achieving accuracies within ±5%.

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. For the free base diamine, characteristic signals include:

  • ¹H NMR (CDCl₃): δ 1.21 (t, J = 7.20 Hz, 6H, CH₂CH₃), 2.83 (m, 6H, NCH₂ and NCH), 3.77 (br s, 2H, NH₂).
    Mass spectrometry (MS) further validates molecular weight, with the free base showing [M + H]⁺ at m/z 145.2 and the dihydrochloride salt at m/z 203.15.

Discussion of Scalability and Industrial Applications

Scalability Challenges

The high-pressure hydrogenation step necessitates specialized equipment, limiting small-scale production. Alternatives such as flow hydrogenation systems could mitigate safety risks and improve reproducibility. Catalyst recycling remains a concern, as Raney nickel loses activity after multiple cycles.

Industrial Relevance

The dihydrochloride salt’s stability and solubility make it preferable for pharmaceutical applications. For example, derivatives of 1,2-propanediamine are intermediates in antitumor agents and kinase inhibitors . Its synthesis is a critical step in producing analogs with tailored biological activities.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Applications/Safety Notes
2-Methyl-N1-(1-methylethyl)-1,2-propanediamine dihydrochloride C₇H₁₈Cl₂N₂ 217.14 g/mol 16256-45-4 Methyl, isopropyl Research use; limited safety data
(S)-1,2-Propanediamine dihydrochloride C₃H₁₂Cl₂N₂ 147.05 g/mol 19777-66-3 None (simpler structure) Pharmaceutical impurity standard; 95% purity
1,2-Propanediamine C₃H₁₀N₂ 74.13 g/mol Not specified None Requires protective equipment (gloves, goggles) due to irritancy risks
(2S)-2,5-Diaminopentanamide dihydrochloride C₅H₁₃N₃O·(HCl)₂ 214.10 g/mol 71697-89-7 Amide group, longer carbon chain Limited toxicological data; precautionary handling advised

Key Observations :

  • Substituent Effects : The target compound’s methyl and isopropyl groups increase lipophilicity compared to simpler analogs like (S)-1,2-propanediamine dihydrochloride. This may influence solubility, membrane permeability, and interaction with biological targets.
  • Safety Profiles : While 1,2-propanediamine requires stringent protective measures , the dihydrochloride salts (e.g., (S)-1,2-propanediamine dihydrochloride) are often handled as stable solids with milder hazards . However, toxicological data for the target compound remain unstudied .

Antimicrobial Activity of Dihydrochloride Derivatives

highlights bis(Nα-caproyl-L-arginine)-1,3-propanediamine dihydrochloride, a structurally distinct analog, which demonstrates potent antimicrobial activity against Staphylococcus aureus and Escherichia coli .

  • Cationic Charge : Enhancing interaction with negatively charged bacterial membranes.
  • Hydrophobic Substituents : Improving penetration into lipid bilayers.

Pharmaceutical Relevance

  • Impurity Standards: Analogs like N-[4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide hydrochloride (CAS: n/a) are used as reference standards in pharmaceutical quality control .
  • Stereochemical Considerations : (S)-1,2-Propanediamine dihydrochloride’s chiral center underscores the importance of stereochemistry in biological activity, a factor that may also apply to the target compound.

Biological Activity

2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride, also known as a propanediamine derivative, is a chemical compound that exhibits a variety of biological activities. Its unique structure, characterized by the presence of methyl and isopropyl groups on the propanediamine backbone, contributes to its potential applications in medicinal chemistry and biological research.

  • Chemical Formula : C7H20Cl2N2
  • Molecular Weight : 201.16 g/mol
  • CAS Number : 16256-45-4

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It can bind to specific enzymes or receptors, leading to alterations in their activity. The precise pathways and molecular targets depend on the context of its application, which may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of propanediamines possess antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial strains through mechanisms involving membrane disruption and inhibition of cell wall synthesis.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been linked to its interaction with cellular signaling pathways.

Neuroprotective Effects

There are indications that this compound could offer neuroprotective benefits. Research into related compounds has shown potential in reducing oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) lower than traditional antibiotics.
CytotoxicityInduced apoptosis in human breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
NeuroprotectionReduced oxidative stress markers in neuronal cultures treated with the compound, suggesting protective effects against neurodegenerative conditions.

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Starting Materials : 2-methyl-1,2-propanediamine and isopropyl halides.
  • Reaction Conditions : Conducted under basic conditions (e.g., sodium hydroxide) followed by treatment with hydrochloric acid to yield the dihydrochloride salt.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other propanediamines:

CompoundStructureBiological Activity
1,2-PropanediamineNo substitutionsLimited antimicrobial properties
N1-(1-methylethyl)-1,2-PropanediamineLacks methyl group at 2-positionModerate cytotoxicity
2-methyl-1,2-PropanediamineLacks isopropyl substitutionLower neuroprotective effects

Q & A

Q. What strategies validate conflicting computational predictions of reaction pathways?

  • Methodology : Cross-validate DFT results with ab initio methods (e.g., MP2). Isotopic labeling (e.g., deuterated reagents) traces mechanistic steps experimentally. Collaborative platforms like ICReDD integrate computational and experimental data to resolve contradictions .

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